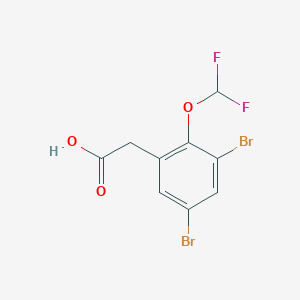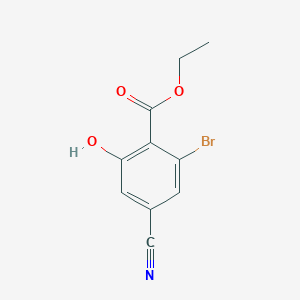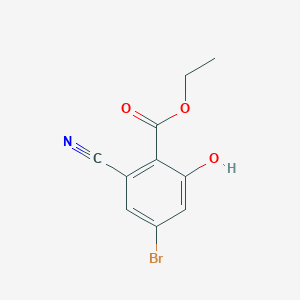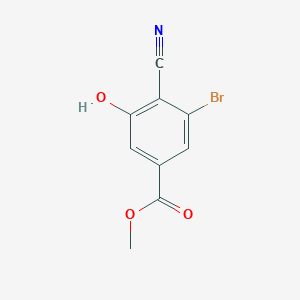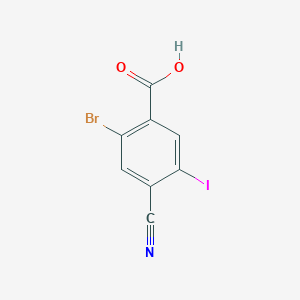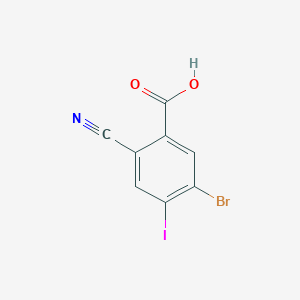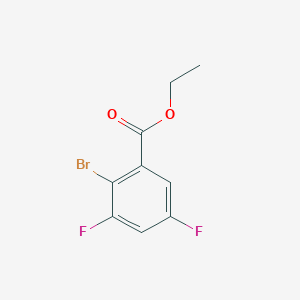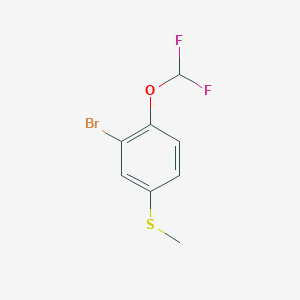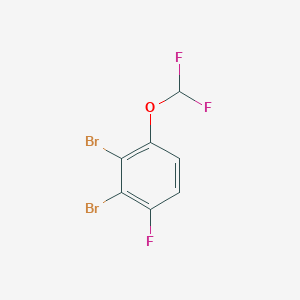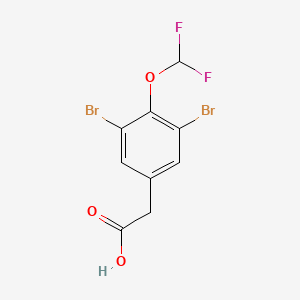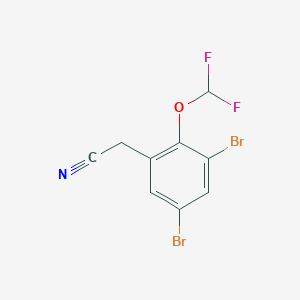![molecular formula C16H27ClO3Si B1412618 {4-[3-(tert-Butyl-dimethylsilanyloxy)-propoxy]-3-chlorophenyl}-methanol CAS No. 1562412-65-0](/img/structure/B1412618.png)
{4-[3-(tert-Butyl-dimethylsilanyloxy)-propoxy]-3-chlorophenyl}-methanol
Vue d'ensemble
Description
{4-[3-(tert-Butyl-dimethylsilanyloxy)-propoxy]-3-chlorophenyl}-methanol, also known as TCM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TCM belongs to the class of compounds known as selective estrogen receptor modulators (SERMs) and has been studied for its ability to modulate estrogen receptor activity in various tissues.
Mécanisme D'action
{4-[3-(tert-Butyl-dimethylsilanyloxy)-propoxy]-3-chlorophenyl}-methanol exerts its effects by selectively modulating estrogen receptor activity in various tissues. In breast cancer, this compound binds to the estrogen receptor and inhibits the growth of estrogen receptor-positive breast cancer cells. In osteoporosis, this compound modulates bone metabolism by increasing bone formation and reducing bone resorption. In cardiovascular disease, this compound improves lipid metabolism by reducing the levels of LDL cholesterol and triglycerides.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the inhibition of breast cancer cell growth, the increase in bone density, and the improvement of lipid metabolism. This compound has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its therapeutic potential.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using {4-[3-(tert-Butyl-dimethylsilanyloxy)-propoxy]-3-chlorophenyl}-methanol in lab experiments is its selectivity for estrogen receptor activity, which allows for the specific modulation of estrogen receptor activity in various tissues. However, this compound may have limitations in terms of its solubility and bioavailability, which may affect its efficacy in vivo.
Orientations Futures
For {4-[3-(tert-Butyl-dimethylsilanyloxy)-propoxy]-3-chlorophenyl}-methanol research include the investigation of its potential therapeutic applications in other diseases, such as Alzheimer's disease and diabetes. Additionally, further studies are needed to determine the optimal dosing and administration of this compound for maximum therapeutic benefit. Finally, the development of novel this compound analogs with improved solubility and bioavailability may enhance its therapeutic potential.
Applications De Recherche Scientifique
{4-[3-(tert-Butyl-dimethylsilanyloxy)-propoxy]-3-chlorophenyl}-methanol has been extensively studied for its potential therapeutic applications in various diseases, including breast cancer, osteoporosis, and cardiovascular disease. In breast cancer, this compound has been shown to inhibit the growth of estrogen receptor-positive breast cancer cells by selectively modulating estrogen receptor activity. In osteoporosis, this compound has been shown to increase bone density and reduce the risk of fractures by modulating bone metabolism. In cardiovascular disease, this compound has been shown to improve lipid metabolism and reduce the risk of atherosclerosis.
Propriétés
IUPAC Name |
[4-[3-[tert-butyl(dimethyl)silyl]oxypropoxy]-3-chlorophenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27ClO3Si/c1-16(2,3)21(4,5)20-10-6-9-19-15-8-7-13(12-18)11-14(15)17/h7-8,11,18H,6,9-10,12H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRPDDKWIKSECC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCOC1=C(C=C(C=C1)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27ClO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



